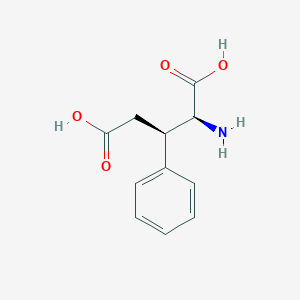![molecular formula C16H21NO3 B14173385 (1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid CAS No. 618414-22-5](/img/structure/B14173385.png)
(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid is an organic compound that features a cyclopentyl ring attached to an acetic acid moiety, with a 3-methylphenylamino group and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid typically involves multi-step organic reactions One common approach is to start with cyclopentanone, which undergoes a series of reactions including amination, acylation, and cyclization to introduce the 3-methylphenylamino and oxoethyl groups
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of enzyme catalysis.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of (1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the oxoethyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclohexyl)acetic acid: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopropyl)acetic acid: Similar structure but with a cyclopropyl ring.
(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclobutyl)acetic acid: Similar structure but with a cyclobutyl ring.
Uniqueness
The uniqueness of (1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid lies in its cyclopentyl ring, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from its analogs with different ring sizes.
Properties
CAS No. |
618414-22-5 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
2-[1-[2-(3-methylanilino)-2-oxoethyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C16H21NO3/c1-12-5-4-6-13(9-12)17-14(18)10-16(11-15(19)20)7-2-3-8-16/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
OWYWMHXUQVRTGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2(CCCC2)CC(=O)O |
solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


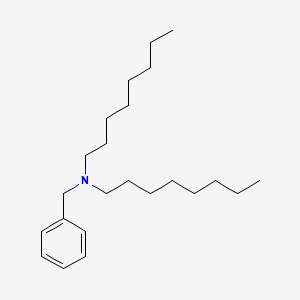
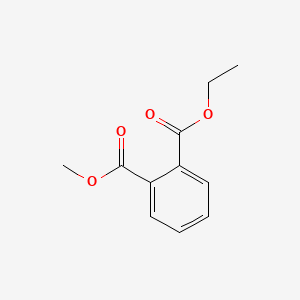
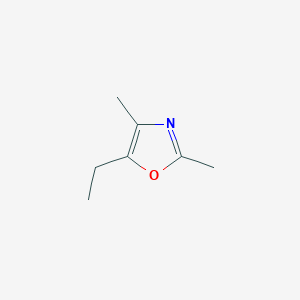
![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)
![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
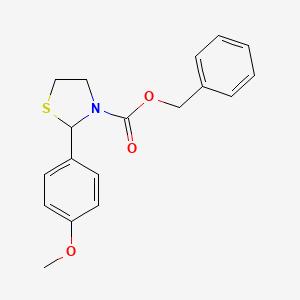
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
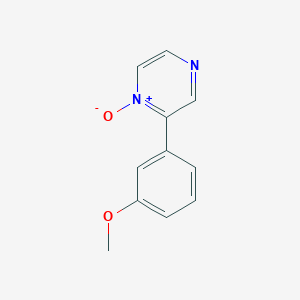
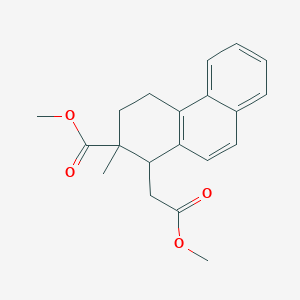
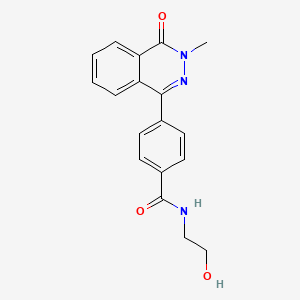
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)

![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
